molecular formula C9H11ClN2O2 B12642854 Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- CAS No. 90390-39-9

Benzenemethanamine, 3-chloro-N-ethyl-5-nitro-

Cat. No.: B12642854
CAS No.: 90390-39-9
M. Wt: 214.65 g/mol
InChI Key: MARLMDUKNXOVCF-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- is an organic compound with the molecular formula C9H12ClN3O2. It is a derivative of benzenemethanamine, characterized by the presence of a chloro group at the 3-position, an ethyl group at the nitrogen atom, and a nitro group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- typically involves the nitration of 3-chlorobenzylamine followed by N-alkylation. The nitration process introduces the nitro group at the 5-position of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent N-alkylation involves the reaction of the nitrated intermediate with ethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and N-alkylation steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of 3-chloro-N-ethyl-5-amino-benzenemethanamine.

    Reduction: Formation of 3-chloro-N-ethyl-5-amino-benzenemethanamine.

    Substitution: Formation of 3-hydroxy-N-ethyl-5-nitro-benzenemethanamine.

Scientific Research Applications

Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 3-chloro-: Lacks the nitro and ethyl groups, resulting in different chemical and biological properties.

    Benzenemethanamine, 3-chloro-N-ethyl-:

    Benzenemethanamine, 3-nitro-: Lacks the chloro and ethyl groups, leading to different chemical behavior and uses.

Uniqueness

Benzenemethanamine, 3-chloro-N-ethyl-5-nitro- is unique due to the presence of all three functional groups (chloro, ethyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

90390-39-9

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

N-[(3-chloro-5-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C9H11ClN2O2/c1-2-11-6-7-3-8(10)5-9(4-7)12(13)14/h3-5,11H,2,6H2,1H3

InChI Key

MARLMDUKNXOVCF-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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